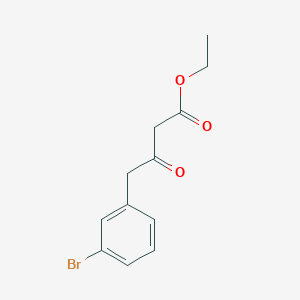

Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Descripción general

Descripción

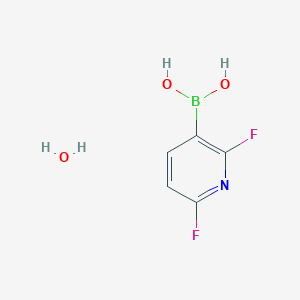

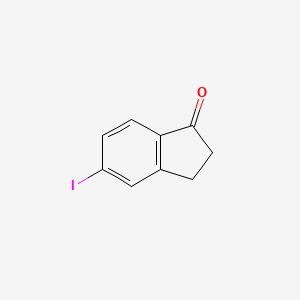

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a chemical compound with the molecular formula C12H15BrO2 . It is a derivative of butanoic acid, where the hydrogen of the carboxylic acid group is replaced by an ethyl group, and one of the hydrogens on the fourth carbon is replaced by a 3-bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanoate backbone with a 3-bromophenyl group attached to the fourth carbon . The average mass of the molecule is 271.150 Da, and the monoisotopic mass is 270.025543 Da .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Ethyl 4-(3-bromophenyl)-3-oxobutanoate has been a focal point in studies concerning its reactivity and utility in organic synthesis. For instance, research has demonstrated its involvement in reactions yielding various organic compounds through different synthetic routes. The compound has been utilized in the synthesis of aromatic compounds, showcasing its versatility as a reactant in complex organic transformations (Kato & Kimura, 1979). Additionally, it has been reported to undergo enantioselective reductions catalyzed by certain microbes, which is significant for the production of enantiomerically pure substances (Sundby, Zotti, & Anthonsen, 2003).

Enzyme Catalysis and Biocatalysis

The compound is also a subject in studies involving enzyme-catalyzed asymmetric reductions, highlighting its role in biocatalysis. Research has illustrated its reduction in organic solvent-water diphasic systems using microbial aldehyde reductase, pointing to its applicability in producing optically active alcohols (Shimizu et al., 1990). This aspect is crucial for the pharmaceutical industry, where the demand for enantiomerically pure compounds is high.

Antioxidant Properties and Pharmacological Potential

Interestingly, this compound and related compounds have been investigated for their radical scavenging activities. Studies on derivatives from marine algae have shown potent antioxidant properties, which could be beneficial in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Material Science and Photophysics

The compound's derivatives have been explored for their photochromic properties, where changes in their structure in response to light could be utilized in creating smart materials and optical devices (Lvov et al., 2014). These studies underscore the potential of this compound in the development of new materials with tunable optical properties.

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .

Mode of Action

The mode of action of Ethyl 4-(3-bromophenyl)-3-oxobutanoate involves interactions with its targets, leading to changes in their function. The compound may bind to its target, altering its structure or function, which can lead to a cascade of biochemical events .

Biochemical Pathways

This compound may affect various biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other molecules. For instance, certain molecules might enhance or inhibit the compound’s action .

Propiedades

IUPAC Name |

ethyl 4-(3-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEIZCXDAQSZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)

![3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451420.png)

![[2-(2-Phenylethyl)phenyl]amine hydrochloride](/img/structure/B1451423.png)